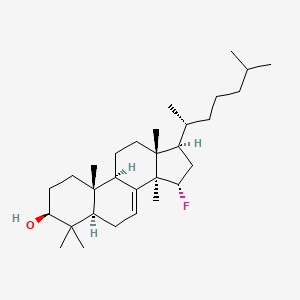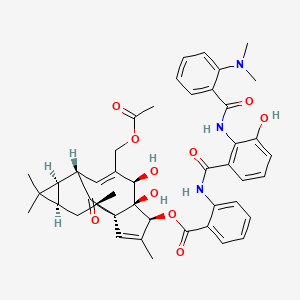![molecular formula C37H66O5 B1256065 [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate](/img/structure/B1256065.png)
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate is a diglyceride, a type of glycerolipid, which consists of a glycerol backbone bonded to two fatty acid chains. The specific fatty acids in this compound are palmitic acid (16:0) and gamma-linolenic acid (18:3(6Z,9Z,12Z)). This compound is known for its role in various biological processes and its presence in human blood .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or enzymes like lipases to facilitate the esterification process. The reaction is usually carried out under controlled temperatures to ensure the stability of the polyunsaturated fatty acid .
Industrial Production Methods
Industrial production of diglycerides, including this compound, often involves the use of enzymatic processes due to their specificity and mild reaction conditions. Enzymatic glycerolysis of triglycerides is a common method, where specific lipases are used to selectively hydrolyze triglycerides to diglycerides .
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate can undergo various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid chain can be prone to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds in the diglyceride can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of the fatty acid chains with other fatty acids in the presence of catalysts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or lipases are used under controlled temperatures
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (palmitic acid and gamma-linolenic acid) and glycerol.
Transesterification: New diglycerides with different fatty acid compositions
Scientific Research Applications
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Studied for its potential anti-inflammatory and anti-cancer properties due to the presence of gamma-linolenic acid.
Mechanism of Action
The mechanism by which [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate exerts its effects involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling pathways. The gamma-linolenic acid component can be metabolized to produce anti-inflammatory eicosanoids, which play a role in reducing inflammation and modulating immune responses .
Comparison with Similar Compounds
Similar Compounds
DG(160/183(9Z,12Z,15Z)/00): Another diglyceride with a different configuration of the polyunsaturated fatty acid.
DG(160/182(9Z,12Z)/00): Contains linoleic acid instead of gamma-linolenic acid.
DG(160/181(9Z)/00): Contains oleic acid, a monounsaturated fatty acid.
Uniqueness
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate is unique due to the presence of gamma-linolenic acid, which is less common compared to other polyunsaturated fatty acids. This gives it distinct biological properties, particularly its anti-inflammatory effects .
Properties
Molecular Formula |
C37H66O5 |
|---|---|
Molecular Weight |
590.9 g/mol |
IUPAC Name |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate |
InChI |
InChI=1S/C37H66O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,22,24,35,38H,3-10,12,14-16,19-21,23,25-34H2,1-2H3/b13-11-,18-17-,24-22-/t35-/m0/s1 |
InChI Key |
YFBCIDURFTWKDQ-OGFNIKLTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


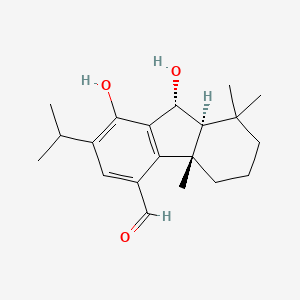
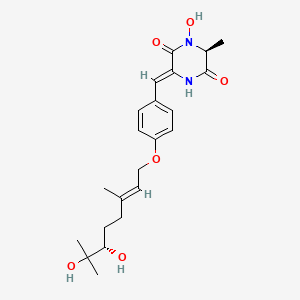
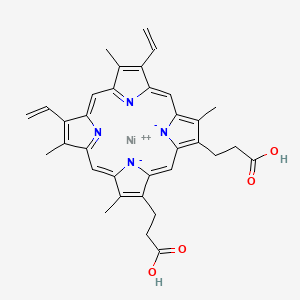
![1,2,3,4,4a,5,6,10b-Octahydrobenzo[f]quinolin-7-ol](/img/structure/B1255991.png)
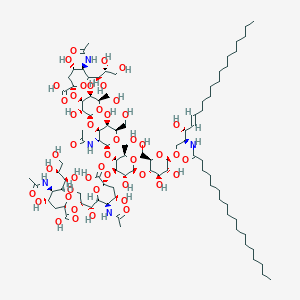

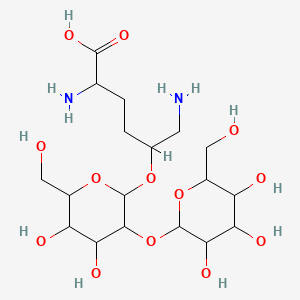
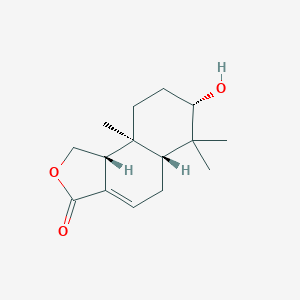
![(1R,2S,4aR,4bR,7R,9aR,10S,10aR)-2-fluoro-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1255996.png)
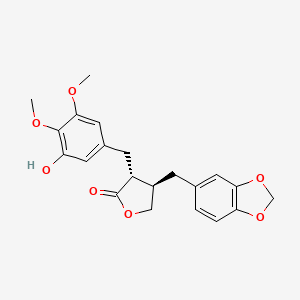
![1,3-Bis(24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl)propan-2-one](/img/structure/B1255999.png)

